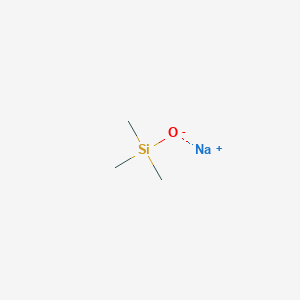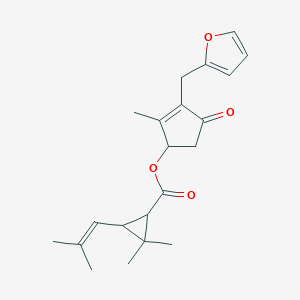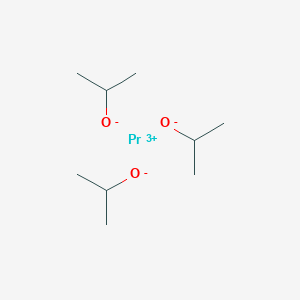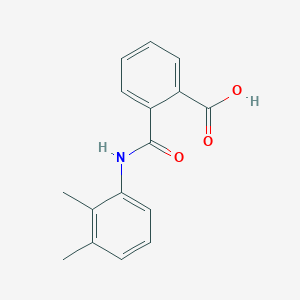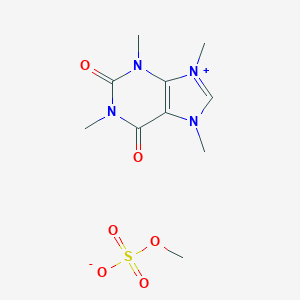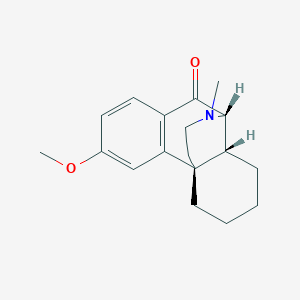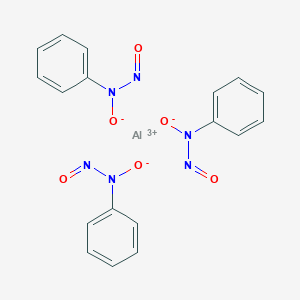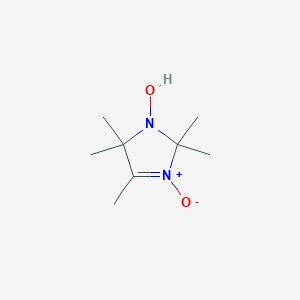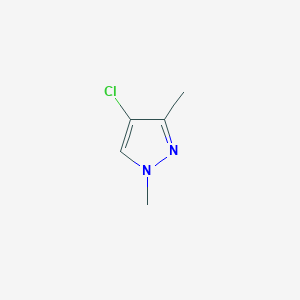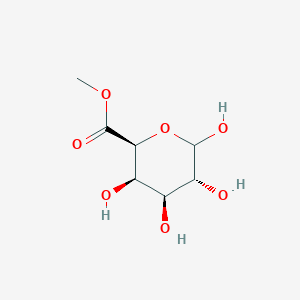
D-半乳糖醛酸甲酯
描述
D-Galacturonic acid methyl ester is a sugar acid that contains a carboxylic acid group (-COOH) in addition to the typical hydroxyl groups (-OH) found in sugars . The term ‘methyl ester’ indicates that the carboxylic acid group of D-galacturonic acid has been modified to form an ester with methanol .
Synthesis Analysis
The synthesis of D-Galacturonic acid methyl ester involves complex molecular encoding . It is synthesized in the Golgi of plants and transported to the cell wall by vesicles . During synthesis, D-Galacturonic acid methyl ester can be modified by HG-methyltransferase (HG-MT) to form highly esterified pectin .Molecular Structure Analysis
The molecular formula of D-Galacturonic acid methyl ester is C7H12O7 . It has a molecular weight of 208.17 g/mol . The InChI code is 1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2-,3+,4+,5-,6?/m0/s1 .Chemical Reactions Analysis
D-Galacturonic acid methyl ester shows less browning activity and degradation under equal reaction conditions compared to D-Galacturonic acid . Pectin-specific degradation products such as 5-formyl-2-furanoic acid and 2-furanoic acid were found but could not be verified for D-galacturonic acid monomers alone .Physical And Chemical Properties Analysis
As a sugar acid, D-Galacturonic acid contains a carboxylic acid group (-COOH) in addition to the typical hydroxyl groups (-OH) found in sugars . The term ‘methyl ester’ indicates that the carboxylic acid group of D-galacturonic acid has been modified to form an ester with methanol .科学研究应用
Pectin Structure and Enzymatic Degradation Studies
D-Galacturonic acid methyl ester serves as a model substance in the study of pectin structure and enzymatic degradation . It provides insights into the breakdown and modification of plant cell wall components .
Organic Synthesis
In the field of organic chemistry, D-Galacturonic acid methyl ester is used as a starting material or intermediate for the synthesis of complex carbohydrates and glycoconjugates .
Fluorometric Assay for β-galactosidase
The compound is used as a substrate for fluorometric assay for β-galactosidase . This application is particularly useful in detecting E-coli in the fluorogenic medium .
Pectinase Identification and Differentiation
Pectin, a heterosaccharide component of terrestrial plant cell walls, is used as a substrate to identify, differentiate and characterize pectinase(s) . This application is crucial in studying the degradation of pectin by pectinolytic bacteria .
Food Industry
Pectin, which is composed mainly by covalently α-1,4-linked D-galacturonic acid units, has been used in the food and beverage industries for many years . The principal applications of pectin are as a gelling agent, stabilizer, emulsifier, and thickening agent .
Pharmaceutical and Biomedical Applications
Pectin is widely used in the pharmaceutical industries as bioactive components . It also has biomedical applications such as drug delivery, tissue engineering, and wound healing .
Cosmetic Industry
Pectin is also used in the cosmetic industry . Its unique properties make it a versatile biopolymer with significant potential in various industries .
Environmental Remediation and Sustainable Packaging
Pectin shows promise in environmental remediation and sustainable packaging, such as wastewater treatment, heavy metal ion removal, and development of eco-friendly films and coatings .
作用机制
安全和危害
属性
IUPAC Name |
methyl (2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2-,3+,4+,5-,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICCNWCUKCYGNF-DHVFOXMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369545 | |
| Record name | D-Galacturonic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate | |
CAS RN |
16048-08-1 | |
| Record name | D-Galacturonic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of D-Galacturonic Acid Methyl Ester?
A1: D-Galacturonic Acid Methyl Ester monohydrate has the molecular formula C8H14O7.H2O [, , ]. The sugar ring adopts the 4C1 conformation. The methoxy group has a gauche-trans orientation, and the methyl ester group is nearly planar and lies equatorial to the ring [].
Q2: What do we know about the molecular motions of D-Galacturonic Acid Methyl Ester in the solid state?
A2: Proton NMR studies reveal that methyl groups primarily drive spin-lattice relaxation in D-Galacturonic Acid Methyl Ester at low temperatures []. At higher temperatures, hydroxyl groups and water of crystallization contribute to relaxation in the laboratory frame. In the rotating frame, hydroxyl group and water molecule movement are the main relaxation pathways [].
Q3: How does D-Galacturonic Acid Methyl Ester compare to D-Galacturonic Acid in terms of reactivity and browning?
A3: D-Galacturonic Acid exhibits significantly higher reactivity in nonenzymatic browning reactions compared to its methyl ester derivative []. This difference is likely due to the hemiacetal ring structure of the free acid, which is less stable and more prone to degradation [].
Q4: What is the role of D-Galacturonic Acid Methyl Ester in ascorbic acid biosynthesis?
A5: Research suggests that D-Galacturonic Acid Methyl Ester might be an intermediate in the biosynthesis of ascorbic acid, specifically in plant systems []. The proposed pathway involves the conversion of D-Galactose to D-Galacturonic Acid Methyl Ester, followed by L-galactono-y-lactone and ultimately L-ascorbic acid [].
Q5: Are there any known applications of D-Galacturonic Acid Methyl Ester in material science?
A6: D-Galacturonic Acid Methyl Ester can be used as a building block for creating novel polymers []. For example, researchers have synthesized a poly-D-Galacturonic Acid Methyl Ester grafted vinyl monomer polymer, utilizing a strategic C-O protrusion of methyl methacrylate (MMA). This material showed promise as a super green adsorbent for removing Sm (III) and Nd (III) [].
Q6: What analytical techniques are commonly used to characterize D-Galacturonic Acid Methyl Ester?
A6: Several analytical methods are employed to characterize D-Galacturonic Acid Methyl Ester. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about molecular structure, dynamics, and interactions [].
- Crystallography: Used to determine the three-dimensional structure and conformation of the molecule [, , ].
- Chromatographic techniques: Useful for separating and identifying D-Galacturonic Acid Methyl Ester and its degradation products [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)
